1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol
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Overview
Description
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol is a complex organic compound featuring a cyclopentanol core linked to an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2,3-dihydro-1H-isoindole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The isoindoline moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it may act as a receptor antagonist by binding to and inhibiting the activity of certain receptors. The pathways involved can include signal transduction mechanisms that are modulated by the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A compound with a similar isoindoline moiety but linked to a melatonin core.
2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: Another compound featuring the isoindoline structure but with different functional groups.
Uniqueness
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol is unique due to its combination of a cyclopentanol core and an isoindoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(1,3-dihydroisoindol-2-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H19NO/c16-14(7-3-4-8-14)11-15-9-12-5-1-2-6-13(12)10-15/h1-2,5-6,16H,3-4,7-11H2 |
InChI Key |
BPTLREHIHJEKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2CC3=CC=CC=C3C2)O |
Origin of Product |
United States |
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